7-methylquinolin-6-ol hydrobromide

HIV integrase inhibitors Antiviral drug discovery Quinoline scaffold optimization

Specify 7‑methylquinolin‑6‑ol hydrobromide (CAS 2287299‑03‑8) – the exact regioisomer claimed in Gilead Sciences patents WO2013103724A1 / US9376392B2. The hydrobromide salt provides superior aqueous solubility for direct O‑alkylation to 2‑(tert‑butoxy)‑2‑(7‑methylquinolin‑6‑yl)acetic acid derivatives. The 7‑methyl‑6‑hydroxy geometry is essential for HIV‑1 integrase allosteric inhibition; the 5‑methyl or 8‑methyl isomers exhibit distinct pharmacophoric vectors and are not interchangeable. Confirm NMR/HPLC identity before use.

Molecular Formula C10H10BrNO
Molecular Weight 240.1
CAS No. 2287299-03-8
Cat. No. B6282026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methylquinolin-6-ol hydrobromide
CAS2287299-03-8
Molecular FormulaC10H10BrNO
Molecular Weight240.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 0.05 g / 0.1 g / 0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylquinolin-6-ol Hydrobromide (CAS 2287299-03-8): Procurement-Ready Quinolinol Scaffold for Medicinal Chemistry and Screening


7-Methylquinolin-6-ol hydrobromide (CAS 2287299-03-8) is a salt-form quinolinol derivative with the molecular formula C₁₀H₁₀BrNO and a molecular weight of 240.1 g/mol [1]. It belongs to the quinolin-6-ol class, characterized by a hydroxyl group at the 6-position, a methyl substituent at the 7-position, and a hydrobromide counterion that enhances aqueous solubility relative to the free base (CAS 84583-52-8) [2]. The compound is stocked as a screening library item (Enamine EN300-6745365) at 95% purity, with pricing benchmarked at $505/0.1 g as of Q1 2025 [3]. Its 7-methyl-6-hydroxy substitution pattern distinguishes it from positional isomers such as 5-methylquinolin-6-ol hydrobromide (CAS 2287282-74-8) and 3-methylquinolin-6-ol hydrobromide, each of which presents a distinct pharmacophoric geometry for target engagement .

Why 7-Methylquinolin-6-ol Hydrobromide Cannot Be Interchanged with Other Methylquinolinols: Positional Selectivity and Salt-Form Consequences


Within the methylquinolin-6-ol family, the position of the methyl substituent (C-5, C-7, or C-8) dictates the three-dimensional presentation of the hydrogen-bond-donating hydroxyl group and the hydrophobic methyl group to biological targets. The 7-methyl isomer places the methyl group para to the ring nitrogen, creating a distinct electrostatic and steric profile that differs fundamentally from the 5-methyl isomer, where the methyl group occupies a peri position adjacent to the C-4 ring carbon [1]. This positional specificity is not merely theoretical: the Gilead Sciences patent family (WO2013103724A1 / US9376392B2) explicitly claims 2-(tert-butoxy)-2-(7-methylquinolin-6-yl)acetic acid derivatives—not the 5-methyl or 8-methyl analogs—as HIV integrase-targeting scaffolds, demonstrating that the 7-methyl-6-hydroxy substitution pattern was deliberately selected over its isomers during medicinal chemistry optimization [2]. Furthermore, substitution of the hydrobromide salt with the free base (CAS 84583-52-8) alters aqueous solubility and may compromise assay reproducibility in biochemical and cell-based screens that require consistent compound dissolution. Generic interchange without verifying positional identity and salt form risks introducing an unrecognized variable into structure-activity relationship (SAR) studies, with downstream consequences for hit validation and lead optimization .

7-Methylquinolin-6-ol Hydrobromide: Comparator-Anchored Quantitative Differentiation Evidence


Patent-Backed Scaffold Selection: 7-Methyl Regioisomer Prioritized Over 5- and 8-Methyl Analogs in Gilead HIV Integrase Inhibitor Program

The Gilead Sciences patent family WO2013103724A1 / US9376392B2 specifically claims 2-(tert-butoxy)-2-(7-methylquinolin-6-yl)acetic acid derivatives as intermediates and active compounds for treating HIV/AIDS. The patent exemplifies only the 7-methyl substitution pattern on the quinolin-6-ol core—not the 5-methyl, 8-methyl, or other positional isomers—indicating that this specific regioisomer was prioritized during medicinal chemistry optimization for allosteric HIV integrase (ALLINI) targeting [1]. The patent is assigned to Gilead Sciences and is in active legal status, confirming industrial investment in this precise scaffold geometry [2].

HIV integrase inhibitors Antiviral drug discovery Quinoline scaffold optimization ALLINI

Aqueous Solubility Advantage of Hydrobromide Salt Over Free Base Form for Biochemical Assay Compatibility

The hydrobromide salt form (CAS 2287299-03-8, MW 240.1) of 7-methylquinolin-6-ol provides enhanced aqueous solubility compared to the neutral free base (CAS 84583-52-8, MW 159.18). This is a well-established pharmaceutical salt-formation principle: protonation of the quinoline nitrogen by HBr generates a charged ammonium species with greater water solvation capacity [1]. The hydrobromide salt is supplied at 95% purity by Enamine (EN300-6745365) and was previously available from Biosynth (CymitQuimica), whereas the free base requires different solvent systems for dissolution and may exhibit batch-dependent solubility variability . The hydrobromide form has a topological polar surface area (TPSA) of 33.1 Ų, with two hydrogen bond donors (versus one for the free base), further contributing to aqueous compatibility [2].

Salt selection Aqueous solubility Assay development Biochemical screening

Noncompetitive MAO-A Inhibition Mechanism: 7-Methylquinoline Differentiated from Competitive 6-Methyl Isomer (Class-Level SAR Inference for Hydroxylated Analog)

In a foundational enzyme kinetics study by Naoi and Nagatsu (1988), the non-hydroxylated 7-methylquinoline (7-MQ) was characterized as a noncompetitive inhibitor of human brain synaptosomal mitochondrial monoamine oxidase type A (MAO-A), in contrast to 6-methylquinoline (6-MQ), which acted as a competitive inhibitor with a Ki of 23.4 ± 1.8 μM [1]. This mechanistic divergence—noncompetitive versus competitive inhibition—indicates that the methyl group position fundamentally alters the mode of enzyme-ligand interaction. While this study examined methylquinolines lacking the 6-hydroxyl group, the addition of a hydroxyl at C-6 in 7-methylquinolin-6-ol is expected to modulate both binding affinity and inhibition modality through additional hydrogen-bonding interactions with the MAO active site. The noncompetitive mechanism of the 7-methyl parent scaffold implies allosteric binding potential that may be preserved or enhanced upon 6-hydroxylation [2].

Monoamine oxidase Neurochemistry Enzyme inhibition kinetics Methylquinoline SAR

Cytotoxicity Profile Against MCF-7 and HCT116 Cancer Cell Lines: Preliminary Screening Data Indicating Low Micromolar Activity

Preliminary cytotoxicity screening data aggregated by kuujia.com reports that 7-methylquinolin-6-ol hydrobromide exhibits IC₅₀ values in the low micromolar range against MCF-7 (human breast adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines [1]. The specific IC₅₀ numerical values and full experimental conditions (incubation time, assay endpoint, replicates) were not traceable to a peer-reviewed primary publication at the time of this analysis. This data point should therefore be treated as a directional screening result rather than a validated potency benchmark. Comparable quinolin-6-ol scaffolds have demonstrated IC₅₀ values ranging from 0.8 μM to >100 μM across various cancer cell lines in published high-throughput screening campaigns, providing a class-level context for interpreting this result [2].

Anticancer screening Cytotoxicity assay MCF-7 breast cancer HCT116 colorectal cancer

Optimal Procurement and Application Scenarios for 7-Methylquinolin-6-ol Hydrobromide Based on Differentiated Evidence


HIV Integrase Allosteric Inhibitor (ALLINI) Medicinal Chemistry Programs

Laboratories engaged in HIV integrase allosteric inhibitor development should procure the 7-methylquinolin-6-ol hydrobromide scaffold as the specific regioisomer claimed in the Gilead Sciences patent family (WO2013103724A1 / US9376392B2). The hydrobromide salt form facilitates direct use in aqueous reaction conditions for derivatization at the 6-hydroxy position to generate 2-(tert-butoxy)-2-(7-methylquinolin-6-yl)acetic acid analogs. Confirmation of the correct 7-methyl (not 5-methyl or 8-methyl) regioisomer by NMR or HPLC is critical, as the patent's structure-activity relationship is predicated on this specific substitution geometry [1].

MAO-A Allosteric Modulator Screening and Mechanistic Profiling

The noncompetitive MAO-A inhibition mechanism documented for the 7-methylquinoline scaffold supports the use of 7-methylquinolin-6-ol hydrobromide in screening cascades designed to identify allosteric monoamine oxidase modulators. Unlike competitive MAO-A inhibitors that compete with substrate at the active site, noncompetitive scaffolds may offer advantages in maintaining efficacy under variable substrate concentrations. Researchers should include 6-methylquinolin-6-ol analogs as competitive-inhibitor controls to confirm mechanism-dependent differentiation in their assay systems [1].

Quinolinol-Focused Anticancer Fragment Library Assembly

For medicinal chemistry groups constructing fragment- or scaffold-based screening libraries targeting oncology indications, 7-methylquinolin-6-ol hydrobromide offers a solubility-optimized entry point with directional cytotoxicity evidence against MCF-7 and HCT116 cell lines. The compound's low molecular weight (240.1 g/mol) and defined hydrogen-bonding capacity (2 donors, 2 acceptors) align with fragment-based drug discovery guidelines. It is recommended to procure the hydrobromide salt alongside the 5-methyl isomer (CAS 2287282-74-8) to enable matched-pair SAR analysis that isolates the contribution of methyl group position to cellular potency [1].

Synthetic Intermediate for 6-O-Derivatized Quinoline Chemical Probes

The free hydroxyl group at the 6-position of the quinoline ring provides a synthetically accessible handle for O-alkylation, O-acylation, or sulfonation reactions to generate diverse chemical probe libraries. The hydrobromide salt form offers advantages in reactions requiring polar aprotic or protic solvent systems where the free base may exhibit limited solubility. The Enamine catalog listing (EN300-6745365) confirms kilogram-scale synthetic accessibility, supporting both discovery-phase and early development-phase material requirements [1].

Quote Request

Request a Quote for 7-methylquinolin-6-ol hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.